molecular formula C25H18ClN3O3S B2809597 2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893317-67-4

2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2809597
CAS No.: 893317-67-4
M. Wt: 475.95
InChI Key: DLIIUKOUAQXOPB-UHFFFAOYSA-N
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Description

2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique fusion of pyrano, benzothiazine, and benzene rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: This step involves the cyclization of a substituted aniline with a thiocarbonyl compound under acidic conditions to form the benzothiazine core.

    Introduction of the Pyrano Ring: The benzothiazine intermediate is then reacted with a suitable aldehyde and a nitrile in the presence of a base to form the pyrano ring through a cycloaddition reaction.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown promising biological activity that could be relevant in pharmacological contexts. Preliminary studies suggest that it may interact with various molecular targets such as enzymes and receptors, potentially modulating biological pathways involved in disease processes.

Potential Mechanisms of Action:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that are critical in metabolic pathways related to diseases such as cancer and neurodegenerative disorders.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems and cellular signaling pathways.

Anticancer Activity

Research indicates that compounds similar to 2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide exhibit anticancer properties. Studies have suggested that this compound could induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest: It may interfere with the cell cycle progression of cancer cells.
  • Apoptotic Pathways Activation: The compound could activate intrinsic apoptotic pathways leading to cancer cell death.

Mechanism of Action

The mechanism of action of 2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile: This compound shares a similar pyrano and benzyl structure but differs in the position and type of substituents.

    2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Another heterocyclic compound with a similar chlorophenyl group but a different core structure.

Uniqueness

The uniqueness of 2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide lies in its fused ring system, which combines pyrano, benzothiazine, and benzene rings. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide , with the CAS number 893317-67-4 , belongs to a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C25_{25}H18_{18}ClN3_3O3_3S
  • Molecular Weight : 475.9 g/mol
  • Structure : The compound features a complex structure that includes a pyrano-benzothiazine core, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

1. Acetylcholinesterase Inhibition

One of the prominent activities associated with this compound is its role as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

  • Mechanism : The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
  • Findings : Studies have shown that derivatives of this compound exhibit significant AChE inhibitory activity, with some achieving IC50_{50} values in the nanomolar range. For example, related compounds have demonstrated IC50_{50} values as low as 0.11 nM against AChE .

2. Anticancer Activity

Research indicates that compounds with similar structural motifs possess anticancer properties.

  • Mechanism : The anticancer effects may be attributed to the induction of apoptosis and inhibition of cell proliferation.
  • Case Studies : In vitro studies have reported cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells .

3. Antimicrobial Activity

The antimicrobial potential of related dihydropyrano compounds has also been documented.

  • Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Findings : Some derivatives have exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Data Tables

Biological ActivityMechanismIC50_{50} Value
Acetylcholinesterase InhibitionIncreases acetylcholine levels≤ 0.11 nM
AnticancerInduces apoptosis; inhibits proliferationVaries by cell line
AntimicrobialDisrupts cell membranesVaries

Properties

IUPAC Name

2-amino-6-benzyl-4-(4-chlorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S/c26-18-12-10-17(11-13-18)22-20(14-27)25(28)32-23-19-8-4-5-9-21(19)29(33(30,31)24(22)23)15-16-6-2-1-3-7-16/h1-13,22H,15,28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIIUKOUAQXOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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